molecular formula C7H6N4O2 B14171833 1-Methyl-4-nitrobenzotriazole CAS No. 27799-86-6

1-Methyl-4-nitrobenzotriazole

Cat. No.: B14171833
CAS No.: 27799-86-6
M. Wt: 178.15 g/mol
InChI Key: HFYKTFXFSPENJV-UHFFFAOYSA-N
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Description

1-Methyl-4-nitrobenzotriazole is a nitrogen-containing heterocyclic compound belonging to the benzotriazole family Benzotriazoles are known for their diverse applications in various fields, including medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-4-nitrobenzotriazole can be synthesized through electrophilic nitration of 1-methylbenzotriazole. The nitration process typically involves the use of nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzotriazole ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-4-nitrobenzotriazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-4-nitrobenzotriazole has found applications in several scientific research fields:

Mechanism of Action

The mechanism of action of 1-methyl-4-nitrobenzotriazole involves its interaction with molecular targets through its nitro and triazole groups. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison: 1-Methyl-4-nitrobenzotriazole is unique due to its specific substitution pattern and the presence of both a nitro group and a triazole ringFor example, 1-methyl-4-nitropyrazole and 1-methyl-4-nitroimidazole have different ring structures, leading to variations in their chemical behavior and biological activities .

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and other research fields.

Properties

CAS No.

27799-86-6

Molecular Formula

C7H6N4O2

Molecular Weight

178.15 g/mol

IUPAC Name

1-methyl-4-nitrobenzotriazole

InChI

InChI=1S/C7H6N4O2/c1-10-5-3-2-4-6(11(12)13)7(5)8-9-10/h2-4H,1H3

InChI Key

HFYKTFXFSPENJV-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=CC=C2)[N+](=O)[O-])N=N1

Origin of Product

United States

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